3-Acetyl-7-bromochromen-2-one
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Overview
Description
3-Acetyl-7-bromochromen-2-one is a heterocyclic compound belonging to the chromenone family. It is characterized by the presence of an acetyl group at the third position and a bromine atom at the seventh position of the chromen-2-one core structure. This compound is of significant interest due to its diverse applications in various fields of research and industry, particularly in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-bromochromen-2-one typically involves the condensation of 6-bromo salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out at room temperature for about 10 minutes, followed by heating in a water bath for 30 minutes . The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-bromochromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the seventh position can be substituted with other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Derivatives with different substituents at the seventh position.
Oxidation: 3-Carboxy-7-bromochromen-2-one.
Reduction: 3-(1-Hydroxyethyl)-7-bromochromen-2-one.
Scientific Research Applications
3-Acetyl-7-bromochromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-bromochromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-7-hydroxychromen-2-one
- 3-Acetyl-6-bromochromen-2-one
- 3-Acetyl-7-chlorochromen-2-one
Uniqueness
3-Acetyl-7-bromochromen-2-one is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom at the seventh position can participate in unique substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-acetyl-7-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBUBRVVKSXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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